

Technical Guide: Spectroscopic Analysis of Boc-Ser(Tos)-OMe

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Compound of Interest

Compound Name: *Boc-Ser(Tos)-OMe*

Cat. No.: *B1276680*

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This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly referred to as **Boc-Ser(Tos)-OMe**. This guide includes tabulated spectral data, detailed experimental protocols for characterization, and a workflow diagram for the analytical process.

Core Compound Details

Property	Value
Compound Name	N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester
Abbreviation	Boc-Ser(Tos)-OMe
CAS Number	56926-94-4[1][2]
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S[1]
Molecular Weight	373.42 g/mol [1][3]
Exact Mass	373.11952325

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of the chemical structure of **Boc-Ser(Tos)-OMe** and comparison with spectral data of structurally related compounds, such as Boc-Ser-OMe.

¹H NMR (Proton NMR) Spectral Data

Predicted for a 400 MHz spectrometer using CDCl₃ as a solvent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	Doublet	2H	Ar-H (ortho to SO ₂)
~7.35	Doublet	2H	Ar-H (meta to SO ₂)
~5.40	Doublet	1H	NH
~4.50	Multiplet	1H	α -CH
~4.30	Multiplet	2H	β -CH ₂
3.75	Singlet	3H	OCH ₃
2.45	Singlet	3H	Ar-CH ₃
1.45	Singlet	9H	C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Predicted for a 100 MHz spectrometer using CDCl₃ as a solvent.

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (ester)
~155.0	C=O (Boc)
~145.0	Ar-C (ipso, SO ₂)
~132.5	Ar-C (ipso, CH ₃)
~130.0	Ar-CH
~128.0	Ar-CH
~80.5	C(CH ₃) ₃
~68.0	β -CH ₂
~54.0	α -CH
~53.0	OCH ₃
~28.0	C(CH ₃) ₃
~21.5	Ar-CH ₃

Mass Spectrometry Spectral Data

Mass spectrometry is a critical technique for confirming the molecular weight of **Boc-Ser(Tos)-OMe**.

Parameter	Value
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S
Exact Mass	373.1195
Expected [M+H] ⁺	374.1268
Expected [M+Na] ⁺	396.1087
Expected [M+K] ⁺	412.0827

Experimental Protocols

The following are detailed methodologies for the characterization of **Boc-Ser(Tos)-OMe** using NMR and mass spectrometry.

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure of **Boc-Ser(Tos)-OMe**.

Materials:

- **Boc-Ser(Tos)-OMe** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **Boc-Ser(Tos)-OMe** sample into a clean, dry vial.
- Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation:
 - Place the NMR tube into the spinner and insert it into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:

- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate all signals and determine the chemical shifts and coupling constants.

- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.
 - Process the spectrum with a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of **Boc-Ser(Tos)-OMe** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- **Boc-Ser(Tos)-OMe** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (optional, for enhancing ionization)
- Vials and micropipettes

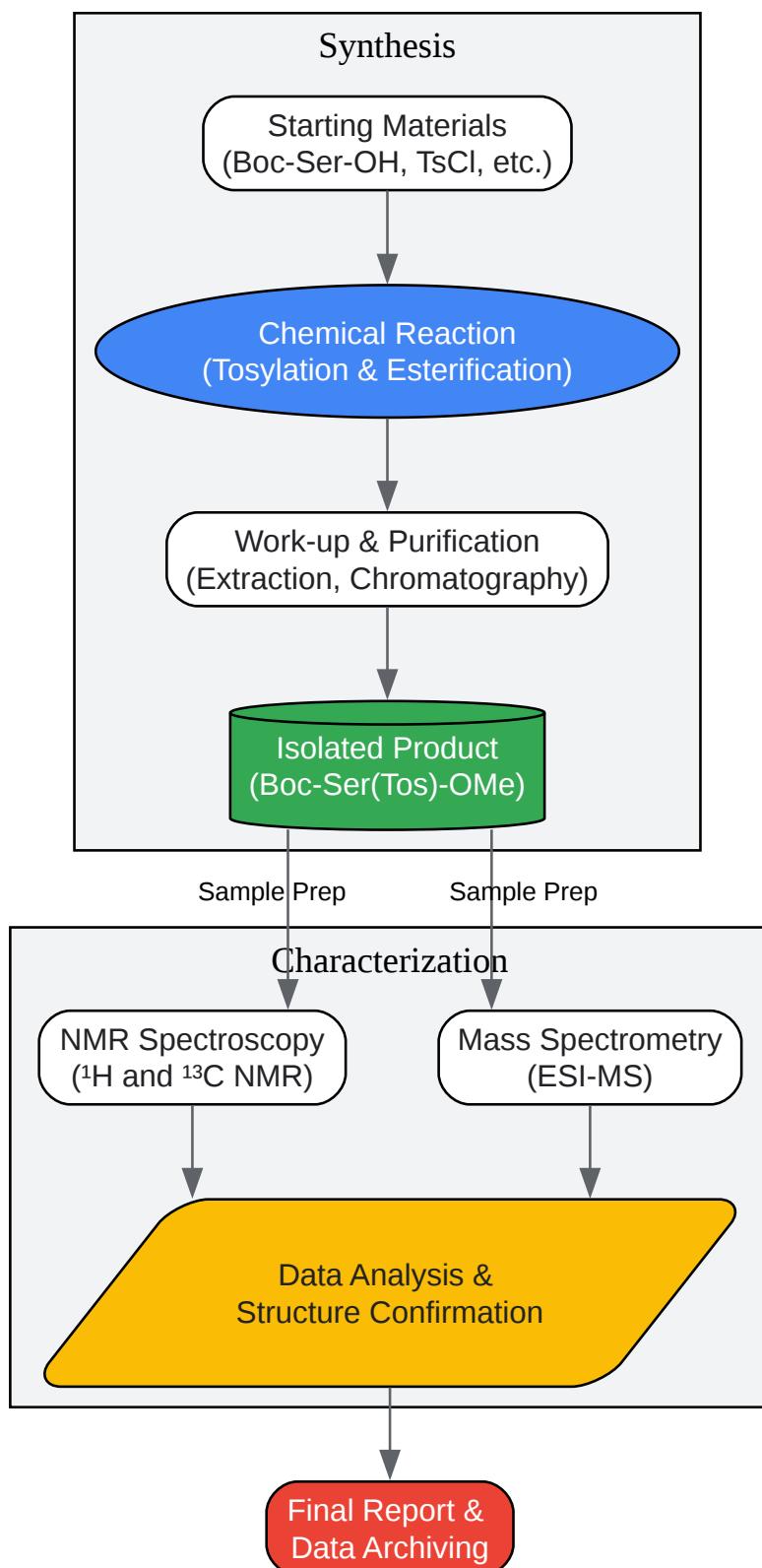
Procedure:

- Sample Preparation: Prepare a stock solution of the **Boc-Ser(Tos)-OMe** sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

- Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 μ L) of the stock solution and diluting it in 1 mL of the same solvent. A final concentration of 1-10 μ g/mL is typically sufficient. For enhanced protonation, 0.1% formic acid can be added to the final solution.
- Instrumentation and Analysis:
 - Set up the ESI-MS instrument in positive ion mode.
 - Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 μ L/min.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-600 amu).
 - Observe the mass-to-charge ratios for the protonated molecule $[M+H]^+$ and other potential adducts such as the sodium $[M+Na]^+$ and potassium $[M+K]^+$ adducts.
 - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a target compound like **Boc-Ser(Tos)-OMe**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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References

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